C6H12O3
CH3CH(OCOCH3)CH2OCH3
1-Methoxy-2-propyl acetate
CAS No.: 108-65-6; 84540-57-8
Cat. No.: VC13314548
Molecular Formula: C6H12O3
C6H12O3
CH3CH(OCOCH3)CH2OCH3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108-65-6; 84540-57-8 |
|---|---|
| Molecular Formula | C6H12O3 C6H12O3 CH3CH(OCOCH3)CH2OCH3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 1-methoxypropan-2-yl acetate |
| Standard InChI | InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3 |
| Standard InChI Key | LLHKCFNBLRBOGN-UHFFFAOYSA-N |
| Impurities | Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol. |
| SMILES | CC(COC)OC(=O)C |
| Canonical SMILES | CC(COC)OC(=O)C |
| Boiling Point | 302 °F at 760 mmHg (USCG, 1999) 145-146 °C BP: 145.8 °C at 101.325 kPa BP: 302 °F = 150 °C = 423 K at 1 atm 146 °C 302 °F |
| Colorform | Colorless liquid at 15 °C and 1 atm |
| Flash Point | 114 °F (USCG, 1999) 42 °C 45.5 °C (113.9 °F) - closed cup 108 °F (42 °C) - closed cup 42 °C c.c. |
| Melting Point | -66 °C |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-Methoxy-2-propyl acetate belongs to the class of glycol ether acetates, featuring a methoxy group (-OCH₃) at the first carbon and an acetate ester (-OAc) at the second carbon of a propyl backbone. Its InChIKey (LLHKCFNBLRBOGN-UHFFFAOYSA-N) reflects this arrangement, which contributes to its solubility in both polar and nonpolar solvents . The compound’s LogP value of 1.2 at 20°C indicates moderate hydrophobicity, enabling it to dissolve resins and polymers while remaining miscible with water up to 19.8 g/L at 25°C .
Thermodynamic and Physical Parameters
The compound’s physical properties are critical for its industrial utility:
These properties make it suitable for high-temperature processes, such as photoresist formulations in semiconductor manufacturing, where controlled evaporation rates are essential .
Synthesis Methods
Continuous Esterification (Patent CN101337885B)
A patented method employs a two-stage fixed-bed reactor system for continuous production . Propylene glycol monomethyl ether (PGME) and acetic acid are fed into the first reactor, catalyzed by ion-exchange resins. The intermediate product is then distilled to remove water, with the organic phase recycled to enhance yield. Key steps include:
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Reactor Configuration: Two fixed-bed reactors operating at 80–120°C.
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Distillation: A distillation tower separates water, achieving a purity of >99% in the final product.
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Recycling: Unreacted PGME and acetic acid are recovered via a lightness-removing column, reducing raw material costs .
This method achieves a high conversion rate (>95%) and is scalable for industrial production.
Radical Polymerization Initiator Approach
An alternative synthesis involves radical polymerization in a batch process . A monomer solution of 70 mol% compound (M-56) and 30 mol% (M-75) is prepared in 2-butanone, with dimethyl 2,2'-azobisisobutyrate as the initiator. The reaction proceeds at 80°C for 6 hours, followed by dilution with n-hexane and methanol. The lower aqueous layer is discarded, yielding a 60% pure PGMEA solution . While less efficient than continuous methods, this approach is valuable for specialty polymer synthesis.
Industrial Applications
Electronics and Photolithography
PGMEA’s high boiling point and low metal ion content make it ideal for photoresist solvents in semiconductor fabrication. It ensures uniform coating and minimizes defects during UV patterning .
Paints and Coatings
As a slow-evaporating solvent, it enhances flow and leveling in automotive and industrial coatings. Its compatibility with epoxy and acrylic resins reduces viscosity without compromising film integrity .
Pharmaceutical Intermediates
The compound’s stability under acidic conditions facilitates its use in synthesizing drug delivery matrices, particularly in controlled-release formulations .
Regulatory Compliance
Global Standards
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EPA: Listed under the Substance Registry System (SRS) for monitored use .
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FDA: Assigned UNII PA7O2U6S2Q, approved for indirect food contact applications .
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EU REACH: Compliant with registration requirements for industrial solvents .
Transportation
Classified under UN 3271 (Packing Group III), PGMEA requires hazard labeling during transport. Grounding and bonding are essential to prevent static discharge .
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